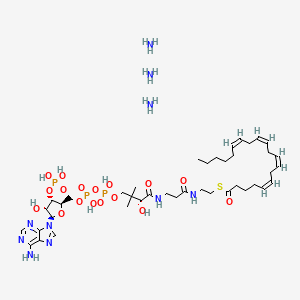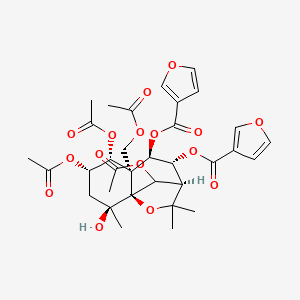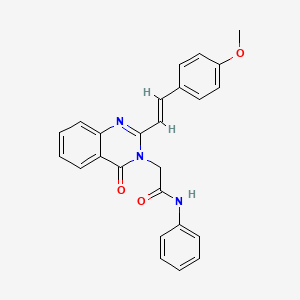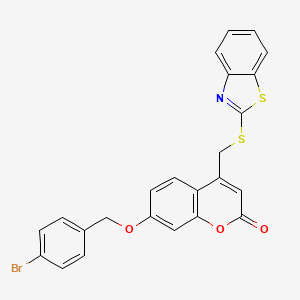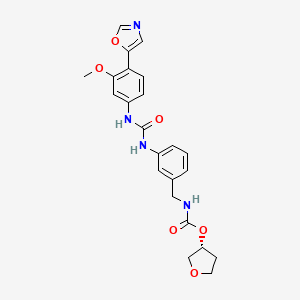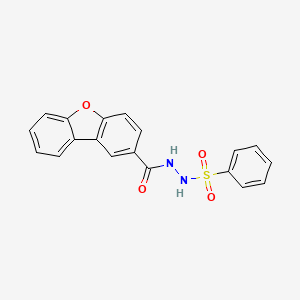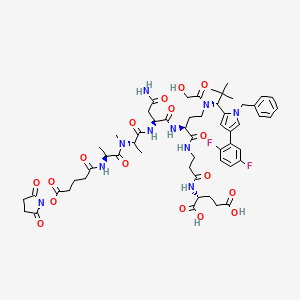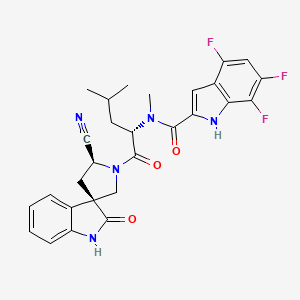
FPR1 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FPR1 antagonist 1 is a compound that inhibits the activity of the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor involved in the regulation of inflammatory responses and immune cell trafficking. By blocking FPR1, this compound can modulate immune responses and has potential therapeutic applications in various inflammatory and immune-related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FPR1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of chromone analogs, which are potent and competitive FPR1 antagonists . The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
FPR1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially altering its binding affinity to FPR1.
Substitution: Substitution reactions can introduce different substituents to the compound, potentially enhancing its selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FPR1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of FPR1 and its ligands.
Biology: Investigated for its role in modulating immune cell functions and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurological disorders
Industry: Utilized in the development of new drugs targeting FPR1 and related pathways.
Wirkmechanismus
FPR1 antagonist 1 exerts its effects by binding to the formyl peptide receptor 1 and blocking its activation by endogenous ligands such as N-formyl peptides. This inhibition prevents the downstream signaling pathways that lead to immune cell activation, chemotaxis, and the release of pro-inflammatory cytokines . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and the activation of intracellular kinases such as extracellular signal-regulated kinases (ERK1/2) .
Vergleich Mit ähnlichen Verbindungen
FPR1 antagonist 1 can be compared with other similar compounds, such as:
Chromone analogs: These compounds share a similar chemical scaffold and have been shown to be potent FPR1 antagonists.
Isoflavones: Related compounds that also exhibit FPR1 antagonist activity.
Dipeptide derivatives: These compounds have been developed as FPR1 antagonists and have shown efficacy in various preclinical models.
This compound is unique in its high binding affinity and selectivity for FPR1, making it a valuable tool for studying FPR1-related pathways and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C25H28O5 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
VZYXPOGAGMNERM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


